dBRD9 is classified as a proteolysis-targeting chimera (PROTAC), which is a type of bifunctional molecule that links a protein of interest to an E3 ubiquitin ligase. The development of dBRD9 was based on iterative design strategies that modified existing ligands with high binding affinities, such as I-BRD9, to enhance their efficacy and selectivity for BRD9 degradation .
The synthesis of dBRD9 involves several key steps:
dBRD9 primarily functions through a series of biochemical reactions:
The mechanism by which dBRD9 exerts its effects can be summarized as follows:
This process effectively reduces BRD9 levels in cells, thereby impacting gene expression profiles associated with various cancers, including acute myeloid leukemia and synovial sarcoma .
The physical properties of dBRD9 include:
Chemical properties relevant to its function include:
dBRD9 has significant potential applications in scientific research and therapeutics:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3